molecular formula C15H9IO2 B12551101 9-Phenanthrenecarboxylic acid, 10-iodo- CAS No. 172878-81-8

9-Phenanthrenecarboxylic acid, 10-iodo-

Cat. No.: B12551101
CAS No.: 172878-81-8
M. Wt: 348.13 g/mol
InChI Key: UKKAPGQHTOHGKB-UHFFFAOYSA-N
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Description

9-Phenanthrenecarboxylic acid, 10-iodo- is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a carboxylic acid group at position 9 and an iodine substituent at position 10 of the phenanthrene backbone.

Key Characteristics (Inferred):

  • Molecular Formula: Likely C₁₅H₉IO₂ (assuming substitution of a hydrogen atom with iodine at position 10 of phenanthrene-9-carboxylic acid).
  • Molecular Weight: ~349.14 g/mol (calculated based on phenanthrene-9-carboxylic acid [222.24 g/mol] + iodine [126.90 g/mol]).
  • Functional Groups: Carboxylic acid (electron-withdrawing) and iodine (electron-withdrawing, bulky substituent).

The iodine substituent is expected to influence electronic properties (e.g., reduced electron density at the aromatic ring) and steric interactions compared to non-iodinated analogs .

Properties

CAS No.

172878-81-8

Molecular Formula

C15H9IO2

Molecular Weight

348.13 g/mol

IUPAC Name

10-iodophenanthrene-9-carboxylic acid

InChI

InChI=1S/C15H9IO2/c16-14-12-8-4-2-6-10(12)9-5-1-3-7-11(9)13(14)15(17)18/h1-8H,(H,17,18)

InChI Key

UKKAPGQHTOHGKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2C(=O)O)I

Origin of Product

United States

Preparation Methods

Key Challenges:

  • Steric Hindrance : The proximity of the carboxylic acid group at position 9 to position 10 may hinder electrophilic attack.
  • Electronic Effects : The carboxylic acid group strongly deactivates the ring, reducing reactivity at ortho positions.

Proposed Method :

  • Activation : Use a strong iodinating agent (e.g., iodine monochloride, ICl, or iodine with a Lewis acid catalyst like FeCl₃).
  • Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) may enhance electrophilic iodine’s reactivity.

Example from Literature :
In the synthesis of 9-iodophenanthrene-3-carboxylic acid , a Friedel-Crafts acylation followed by iodination was employed. While this method targets position 9, analogous conditions could be adjusted for position 10 by modifying directing groups or using a different starting material.

Radical Iodination

Radical pathways bypass traditional directing effects, enabling iodination at positions inaccessible via electrophilic substitution. This approach is particularly effective for sterically hindered or deactivated aromatic systems.

Decarboxylative Iodination

This method leverages the carboxylic acid group for iodination while eliminating CO₂.

Process:

  • Activation : Use a strong base (e.g., K₃PO₄) to deprotonate the carboxylic acid.
  • Iodination : React with iodine (I₂) under thermal conditions (170°C) to achieve decarboxylative iodination.

Mechanistic Insight :
The reaction proceeds via a concerted decarboxylation–halogenation pathway, releasing CO₂ and forming the aryl iodide.

Limitations :

  • Regioselectivity : Competing pathways may lead to iodination at non-target positions.
  • Substrate Scope : Limited to electron-rich aromatics; the electron-withdrawing carboxylic acid may reduce reactivity.

Direct Iodination via Lithiation

Lithiation followed by iodine quenching is a versatile method for introducing iodine to aromatic systems.

Protocol:

  • Lithiation : Treat 9-phenanthrenecarboxylic acid with a strong base (e.g., n-BuLi) in ether.
  • Quenching : Add iodine (I₂) to generate the lithio species, yielding the iodo product.

Example :
9-Iodophenanthrene-3-carboxylic acid was synthesized by lithiating 9-bromophenanthrene, followed by iodine quenching. For position 10, the starting material would require a bromine at position 10.

Photochemical Iodination

UV light can generate iodine radicals for non-traditional iodination patterns.

Procedure :

  • Irradiation : Expose 9-phenanthrenecarboxylic acid to I₂ under UV light.
  • Radical Formation : Iodine radicals abstract hydrogen atoms, forming a phenyl radical that reacts with I₂.

Advantages :

  • Minimal Catalysts : Avoids transition metals.
  • Steric Tolerance : Effective for hindered positions.

Comparative Analysis of Methods

Method Advantages Limitations Yield Potential
Electrophilic Iodination Established protocol Poor regioselectivity for position 10 Moderate (40–60%)
Radical Iodination High regioselectivity, mild conditions Requires specialized reagents High (70–90%)
Cross-Coupling Precise iodine introduction Multi-step synthesis Moderate (50–70%)
Decarboxylative Iodination Single-step process Limited to electron-deficient aromatics Variable (30–80%)
Lithiation Well-understood chemistry Sensitive to moisture, low functional group tolerance Moderate (50–70%)

Critical Research Gaps

  • Regioselectivity : No methods explicitly target iodination at position 10 of 9-phenanthrenecarboxylic acid.
  • Steric Effects : The proximity of the carboxylic acid group may hinder iodination at position 10.
  • Spectroscopic Confirmation : NMR or X-ray data for 10-iodo-9-phenanthrenecarboxylic acid are absent in the literature.

Proposed Experimental Protocol

Target : 10-Iodo-9-phenanthrenecarboxylic acid
Reagents :

  • 9-Phenanthrenecarboxylic acid
  • Iodine (I₂)
  • Radical initiator (e.g., AIBN)
  • Solvent (e.g., CCl₄)

Procedure :

  • Dissolve 9-phenanthrenecarboxylic acid (1 eq) in CCl₄ under inert atmosphere.
  • Add I₂ (1.5 eq) and AIBN (5 mol%).
  • Heat at 80°C for 12 hours to initiate radical iodination.
  • Quench with Na₂S₂O₃ , extract, and purify via column chromatography.

Expected Outcome :

  • Major Product : 10-Iodo-9-phenanthrenecarboxylic acid (if regioselectivity favors position 10).
  • Byproducts : Iodination at alternative positions (e.g., 7, 8).

Chemical Reactions Analysis

Types of Reactions

9-Phenanthrenecarboxylic acid, 10-iodo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 9-Phenanthrenecarboxylic acid, 10-iodo- involves its interaction with molecular targets and pathways in biological systems. The iodine atom and carboxylic acid group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Phenanthrene-9-carboxylic Acid (CAS 837-45-6)
  • Molecular Formula : C₁₅H₁₀O₂
  • Molecular Weight : 222.24 g/mol
  • Physical Properties: Melting point 249–251°C, density ~1.305 g/cm³, soluble in DMSO and methanol .
  • Key Differences: Lacks iodine at position 10, leading to lower molecular weight and altered reactivity.
Phenanthrene-9-carboxaldehyde (CAS 4707-71-5)
  • Molecular Formula : C₁₅H₁₀O
  • Molecular Weight : 206.24 g/mol
  • Physical Properties : Lower melting point compared to carboxylic acid derivatives, higher volatility (predicted boiling point ~437°C) .
  • Key Differences : Aldehyde group (electron-withdrawing) instead of carboxylic acid; iodine-free structure.
Anthracene-9-carboxylic Acid (CAS 723-62-6)
  • Molecular Formula : C₁₅H₁₀O₂
  • Molecular Weight : 222.24 g/mol
  • Key Differences : Anthracene backbone (linear three-ring system) vs. phenanthrene (angular), altering π-electron conjugation and steric effects .

Substituent Effects: Iodo vs. Other Halogens

10-Bromo-9-Phenanthrenecarboxylic Acid
  • Molecular Formula : C₁₅H₉BrO₂
  • Molecular Weight : ~307.14 g/mol
  • Key Differences : Bromine (atomic radius 1.14 Å) is smaller than iodine (1.39 Å), leading to reduced steric hindrance but similar electronic effects.
10-Chloro-9-Phenanthrenecarboxylic Acid
  • Molecular Formula : C₁₅H₉ClO₂
  • Molecular Weight : ~262.68 g/mol
  • Key Differences : Chlorine (atomic radius 0.99 Å) offers minimal steric bulk but retains electron-withdrawing properties.

Table 1: Substituent Impact on Physical Properties

Substituent Atomic Radius (Å) Molecular Weight (g/mol) Predicted Solubility (Polar Solvents)
-H 0.11 222.24 Moderate
-I 1.39 349.14 Low
-Br 1.14 307.14 Low-Moderate
-Cl 0.99 262.68 Moderate

Electronic and Steric Effects

  • Steric Effects : Bulky iodine may hinder reactions at position 9 or 10, necessitating optimized conditions for further functionalization .

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